

An In-depth Technical Guide to the Physicochemical Properties of Substituted Triazoles

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Compound of Interest

Compound Name: 3-Heptyl-1H-1,2,4-triazol-5-amine

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Introduction

Substituted triazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their widespread application stems from a favorable combination of metabolic stability, synthetic accessibility, and the ability to modulate physicochemical properties through substitution.[1][2][3] This guide provides a comprehensive overview of the key physicochemical parameters of substituted triazoles—lipophilicity, aqueous solubility, and acidity (pKa)—along with detailed experimental protocols for their determination and insights into relevant biological signaling pathways.

Data Presentation: Physicochemical Properties of Substituted Triazoles

The following tables summarize quantitative data for various substituted triazoles, offering a comparative view of how different substituents impact their physicochemical profiles.

Table 1: Lipophilicity (logP) of Selected Substituted Triazoles



Compound/Substit uent	LogP Value	Method	Reference
1,2,4-Triazole	-0.47	Calculated	[4]
1-Methyl-1,2,4-triazole	-0.21	Calculated	[5]
1-Ethyl-1,2,4-triazole	0.23	Calculated	[5]
1-Propyl-1,2,4-triazole	0.74	Calculated	[5]
1-Butyl-1,2,4-triazole	1.25	Calculated	[5]
1-Pentyl-1,2,4-triazole	1.76	Calculated	[5]
1-Hexyl-1,2,4-triazole	2.27	Calculated	[5]
1-Heptyl-1,2,4-triazole	2.78	Calculated	[5]
1-Octyl-1,2,4-triazole	3.29	Calculated	[5]
1-Nonyl-1,2,4-triazole	3.80	Calculated	[5]
1-Decyl-1,2,4-triazole	4.31	Calculated	[5]
Coumarin-triazole derivative (para-fluoro substitution)	2.85	Calculated (CLogP)	[4]
Thiazolo[3,2-b][1][6] [7]triazole derivative 7a	4.98	Calculated (CLogP)	[8]
Imidazo[2,1-b][1][2] [7]thiadiazole derivative 7b	4.77	Calculated (CLogP)	[8]

Table 2: Aqueous Solubility of Selected Substituted Triazoles



Compound/ Substituent	Solubility	рН	Temperatur e (°C)	Method	Reference
1H-1,2,3- triazole	Highly soluble in water	Not specified	Not specified	Not specified	[9]
1H-1,2,4- triazole	Highly soluble in water	Not specified	Not specified	Not specified	[9]
1,4- disubstituted 1,2,3-triazole derivative 1	Well-soluble in water	Not specified	Not specified	Not specified	[10]
Entecavir (ETV) analog ZL2 (a 1,2,3- triazole derivative)	Significantly improved vs.	Various	Not specified	Shake-flask	[11]
Entecavir (ETV) analog ZL3 (a 1,2,3- triazole derivative)	Significantly improved vs.	Various	Not specified	Shake-flask	[11]
Entecavir (ETV) analog ZL7 (a 1,2,3- triazole derivative)	Significantly improved vs. ETV	Various	Not specified	Shake-flask	[11]

Table 3: pKa Values of Selected Substituted Triazoles



Compound/Substit uent	pKa Value	Method	Reference
1,2,4-Triazole	2.19	Potentiometric Titration	[5]
1-Methyl-1,2,4-triazole	2.55	Potentiometric Titration	[5]
1-Ethyl-1,2,4-triazole	2.58	Potentiometric Titration	[5]
1-Propyl-1,2,4-triazole	2.60	Potentiometric Titration	[5]
1-Butyl-1,2,4-triazole	2.61	Potentiometric Titration	[5]
1-Pentyl-1,2,4-triazole	2.61	Potentiometric Titration	[5]
1-Hexyl-1,2,4-triazole	2.62	Potentiometric Titration	[5]
1-Heptyl-1,2,4-triazole	2.62	Potentiometric Titration	[5]
1-Octyl-1,2,4-triazole	2.63	Potentiometric Titration	[5]
1-Nonyl-1,2,4-triazole	2.63	Potentiometric Titration	[5]
1-Decyl-1,2,4-triazole	2.64	Potentiometric Titration	[5]
3-ethyl-4-(p- chlorobenzylamino)-4, 5-dihydro-1H-1,2,4- triazol-5-one	5.75	Potentiometric Titration	[12]
3-benzyl-4-(m- chlorobenzylamino)-4,	6.28	Potentiometric Titration	[12]



5-dihydro-1H-1,2,4triazol-5-one

3-p-methylbenzyl-4(pchlorobenzylamino)-4, 4.76
5-dihydro-1H-1,2,4triazol-5-one

Potentiometric
Titration

[12]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of substituted triazoles are provided below.

Determination of Lipophilicity (logP) by RP-HPLC

Objective: To determine the partition coefficient (logP) of a substituted triazole using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is faster and requires less material than the traditional shake-flask method.[13][14]

Materials:

- High-performance liquid chromatograph (HPLC) with a UV detector
- Reversed-phase C18 column
- Mobile phase: Acetonitrile and water (or buffer)
- Reference compounds with known logP values
- Test compound (substituted triazole)
- Volumetric flasks, pipettes, and vials

Procedure:

• Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).



- Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., acetonitrile).
- Chromatographic Conditions:
 - Set the column temperature (e.g., 25 °C).
 - Equilibrate the column with the initial mobile phase composition.
 - Set the UV detector to a wavelength where the compounds have maximum absorbance.
- Data Acquisition:
 - Inject a standard solution of each reference compound and the test compound for each mobile phase composition.
 - Record the retention time (t_R) and the void time (t_0). The void time can be determined
 by injecting a non-retained compound like uracil.

Calculation:

- Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t R t 0) / t 0.
- For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.
- Extrapolate the linear regression to 100% aqueous phase to obtain the log(k w) value.
- Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k_w) values.
- Determine the logP of the test compound by interpolating its log(k_w) value on the calibration curve.[13]

Determination of Aqueous Solubility by the Shake-Flask Method

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Objective: To determine the equilibrium aqueous solubility of a substituted triazole.[15][16][17]

Materials:

- · Glass flasks with stoppers
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- pH meter
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Buffer solutions at different pH values (e.g., 1.2, 4.5, 6.8)

Procedure:

- Preparation: Add an excess amount of the solid substituted triazole to a flask containing a known volume of the desired aqueous buffer. The excess solid should be visually apparent.
- Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).[15]
- Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a suitable filter (e.g., 0.45 μm) to remove any remaining undissolved solid.
- Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved triazole using a validated analytical method (e.g., HPLC-UV or LC-MS).



 Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted triazole.[18][19]

Materials:

- Potentiometer with a pH electrode
- Burette
- Stirring plate and stir bar
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
- Beakers
- Solvent (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds)

Procedure:

- Sample Preparation: Accurately weigh a known amount of the substituted triazole and dissolve it in a known volume of the chosen solvent.
- Titration Setup: Place the beaker with the sample solution on the stirring plate, immerse the pH electrode and the tip of the burette into the solution, and start gentle stirring.
- Titration:
 - If the compound is a base, titrate with the standardized acid titrant. If it is an acid, titrate
 with the standardized base titrant.
 - Add the titrant in small increments and record the pH value after each addition.
- Data Analysis:



- Plot the pH values against the volume of titrant added to obtain a titration curve.
- The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.
- Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a substituted triazole by measuring its rate of disappearance when incubated with liver microsomes.[20][21][22][23]

Materials:

- Pooled liver microsomes (e.g., human, rat, mouse)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Test compound (substituted triazole) and positive control compounds (with known metabolic stability)
- Incubator or water bath at 37 °C
- Quenching solution (e.g., cold acetonitrile)
- Centrifuge
- LC-MS/MS system for quantification

Procedure:



- Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.
- Pre-incubation: Pre-incubate the mixture at 37 °C for a few minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to tubes containing the cold quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration control.
- Sample Processing: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining against time.
 - The slope of the linear portion of this plot represents the elimination rate constant (k).
 - Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
 - Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t1/2) / (microsomal protein concentration).

Mandatory Visualizations Signaling Pathways

CYP51 Ergosterol Biosynthesis Pathway Inhibition by Azole Antifungals



Many substituted triazoles, particularly those used as antifungal agents, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[24][25][26] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

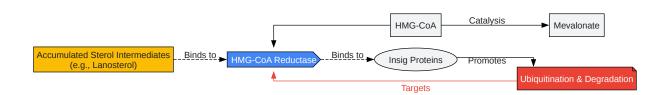


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Caption: Inhibition of the CYP51 enzyme in the fungal ergosterol biosynthesis pathway by substituted triazoles.

HMG-CoA Reductase Negative Feedback Regulation

A secondary mechanism of action for some triazole antifungals involves the negative feedback regulation of HMG-CoA reductase.[6][27][28][29] The accumulation of sterol intermediates, resulting from CYP51 inhibition, can signal a downregulation of HMG-CoA reductase, the rate-limiting enzyme in the early stages of the sterol biosynthesis pathway. This dual action enhances the disruption of fungal sterol homeostasis.



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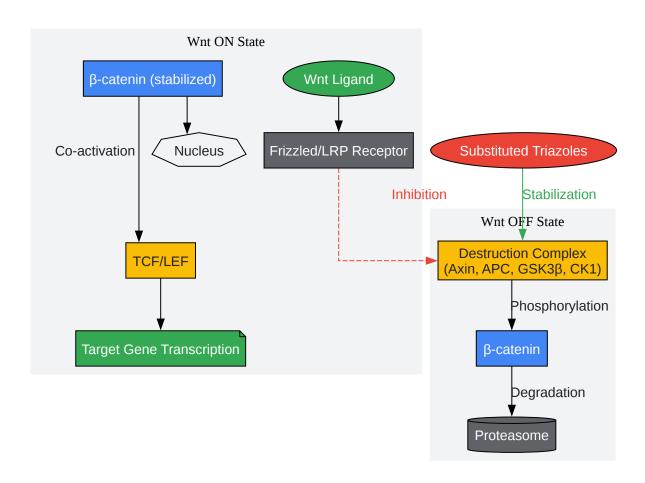
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Caption: Negative feedback regulation of HMG-CoA reductase triggered by the accumulation of sterol intermediates.

Wnt/β-catenin Signaling Pathway Inhibition

Certain substituted triazoles have been shown to inhibit the Wnt/ β -catenin signaling pathway.[1] [7][30][31][32] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β -catenin. When Wnt ligands are present, β -catenin is stabilized, translocates to the nucleus, and activates gene transcription. Some triazole-based inhibitors promote the degradation of β -catenin, thereby downregulating this pathway, which is often dysregulated in diseases like cancer.





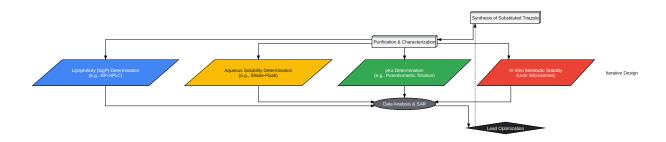
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Caption: Inhibition of the Wnt/ β -catenin signaling pathway by substituted triazoles that promote β -catenin degradation.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of substituted triazoles.





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Caption: A generalized experimental workflow for the physicochemical profiling of novel substituted triazoles.

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